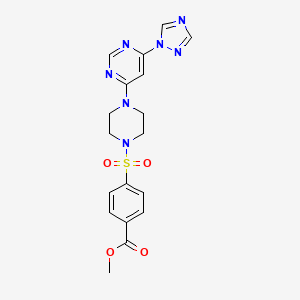

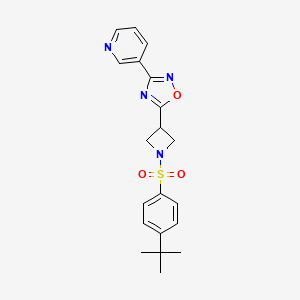

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one” is a chemical compound with the molecular formula C22H24N2O4S and a molecular weight of 412.512.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found.科学的研究の応用

Complex Formation with Lanthanoids

The study by Roy and Nag (1978) explored the formation of complexes between a structurally similar compound, 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, and lanthanoids. These complexes were characterized to investigate the phenomenon of hypersensitivity with respect to the coordination environment and solvent medium, which could be relevant for understanding the electronic and structural properties of related compounds including "4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one" (Roy & Nag, 1978).

Reaction Mechanisms and Product Formation

Zaleska (1987) described the synthesis of pyrrolo[3,4-c]pyridine and Furo[3,4-c]pyridine derivatives from thiazolidine-4-on derivatives under morpholine treatment. This study sheds light on the reactivity and potential applications of similar compounds in synthesizing heterocyclic structures, which are crucial in pharmaceutical and material sciences (Zaleska, 1987).

Synthetic Histone Deacetylase Inhibitors

Ragno et al. (2004) developed aroyl-pyrrole-hydroxy-amides (APHAs), a new class of synthetic HDAC inhibitors, through docking studies, synthesis, and biological testing. These compounds, including variants of "4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one", exhibited significant inhibitory activity against HDAC1 and HD2 enzymes, suggesting potential applications in cancer therapy and epigenetic research (Ragno et al., 2004).

Polyheterocyclic Compound Synthesis

Morales-Salazar et al. (2022) synthesized a new polyheterocyclic compound through a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This study exemplifies the potential of "4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one" in facilitating the synthesis of complex heterocyclic structures for various applications (Morales-Salazar et al., 2022).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards associated with this compound.

将来の方向性

Unfortunately, I couldn’t find any information on the future directions of research or applications for this compound.

Please note that this is a very specific and possibly less-studied compound, and the information available online might be limited. For a comprehensive analysis, you might want to consider reaching out to a specialist or conducting a thorough literature search in scientific databases. If you have access to a university library, they often have subscriptions to these databases. You could also consider reaching out to the suppliers of the compound for more information12.

特性

IUPAC Name |

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c25-20(16-6-2-1-3-7-16)18-19(17-8-4-15-29-17)24(22(27)21(18)26)10-5-9-23-11-13-28-14-12-23/h1-4,6-8,15,19,25H,5,9-14H2/b20-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVJKZZQUACHMY-CZIZESTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723656.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)

![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)

![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)

![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)